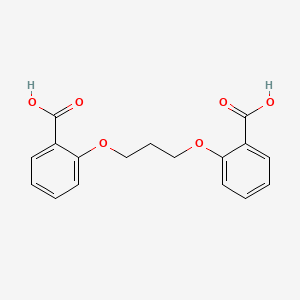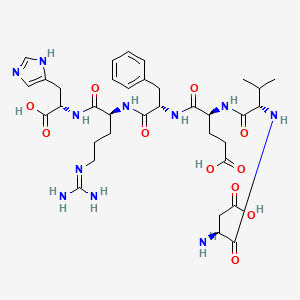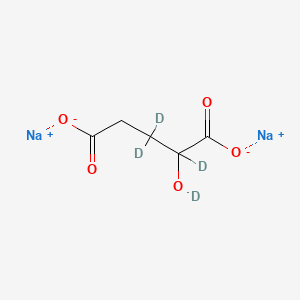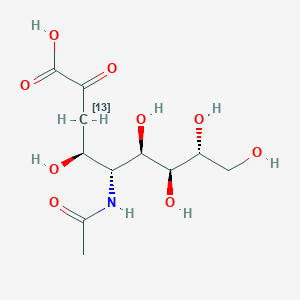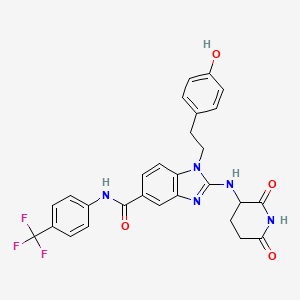
Egfr-IN-81
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Egfr-IN-81 involves several synthetic routes and reaction conditions. One of the methods includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production methods for this compound are designed to ensure high yield and purity, often involving multiple steps of synthesis, purification, and quality control .
Chemical Reactions Analysis
Egfr-IN-81 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Egfr-IN-81 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of EGFR. In biology and medicine, this compound is utilized in cancer research to investigate its effects on cancer cell lines and its potential as a therapeutic agent. In the industry, it is used in the development of new drugs and therapies targeting EGFR .
Mechanism of Action
The mechanism of action of Egfr-IN-81 involves the inhibition of the epidermal growth factor receptor tyrosine kinase. This inhibition occurs by binding to the adenosine triphosphate-binding site of the enzyme, preventing its activation and subsequent signaling pathways. The molecular targets and pathways involved include the EGFR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival .
Comparison with Similar Compounds
Egfr-IN-81 can be compared with other similar compounds, such as gefitinib, erlotinib, afatinib, and osimertinib. These compounds also target the epidermal growth factor receptor but may differ in their potency, selectivity, and clinical applications. This compound is unique in its ability to inhibit both the wild-type EGFR and the L858R/T790M mutation with high potency .
Conclusion
This compound is a potent and selective inhibitor of the epidermal growth factor receptor, with significant applications in scientific research and potential therapeutic uses. Its unique properties and mechanism of action make it a valuable compound for studying EGFR inhibition and developing new cancer therapies.
Properties
Molecular Formula |
C28H24F3N5O4 |
|---|---|
Molecular Weight |
551.5 g/mol |
IUPAC Name |
2-[(2,6-dioxopiperidin-3-yl)amino]-1-[2-(4-hydroxyphenyl)ethyl]-N-[4-(trifluoromethyl)phenyl]benzimidazole-5-carboxamide |
InChI |
InChI=1S/C28H24F3N5O4/c29-28(30,31)18-4-6-19(7-5-18)32-25(39)17-3-11-23-22(15-17)34-27(33-21-10-12-24(38)35-26(21)40)36(23)14-13-16-1-8-20(37)9-2-16/h1-9,11,15,21,37H,10,12-14H2,(H,32,39)(H,33,34)(H,35,38,40) |
InChI Key |
WTZZJDHKIGPDFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC2=NC3=C(N2CCC4=CC=C(C=C4)O)C=CC(=C3)C(=O)NC5=CC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392452.png)
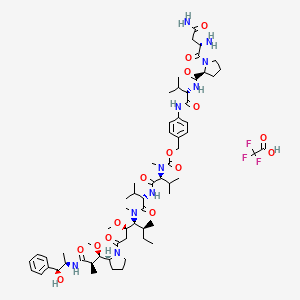

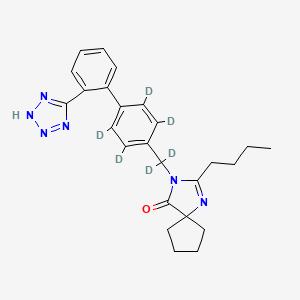
pyrimidine-2,4-dione](/img/structure/B12392482.png)
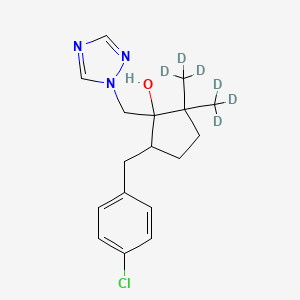
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] phosphate](/img/structure/B12392493.png)
